molecular formula C18H16N4OS B2713218 (E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2034997-97-0

(E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2713218
M. Wt: 336.41
InChI Key: JSTWILWTOWWYDJ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains several functional groups, including a phenyl group, a 1,2,3-triazole ring, an azetidine ring, and a thiophene ring. The presence of these groups suggests that the compound could have interesting chemical and physical properties.



Synthesis Analysis

Without specific information, it’s hard to provide a detailed synthesis analysis. However, the compound could potentially be synthesized through a series of reactions involving the formation of the azetidine and triazole rings, followed by the attachment of the phenyl and thiophene groups.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.



Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions this compound might undergo. However, the presence of multiple functional groups suggests that it could participate in a variety of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could impact its solubility, stability, and reactivity.


Scientific Research Applications

Antimicrobial Properties

  • Synthesis and Antibacterial and Antifungal Activities : Compounds related to (E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one have shown promising results in antimicrobial studies. A study synthesized derivatives of this compound and tested their antibacterial and antifungal activities against various bacterial and fungal strains, demonstrating their potential as novel antimicrobial agents (N. Patel & Minesh D. Patel, 2017).

Antitubercular Activity

  • Novel Azetidin-2-One Analogues as Anti-Tubercular Agents : Research focusing on azetidinone derivatives, which are structurally similar to the compound , has shown that these derivatives have significant anti-tubercular activity. The study involved the synthesis and evaluation of these compounds against Mycobacterium tuberculosis, with some analogues demonstrating good activity (B. Thomas, D. George, & J. Harindran., 2014).

Anti-Inflammatory Properties

  • Novel Azetidinonyl/Thiazolidinonylphenothiazines as Anti-Inflammatory Agents : A study synthesized new azetidinonyl and thiazolidinonylphenothiazines, showing potential as anti-inflammatory agents. This research indicates that compounds with an azetidinone structure, similar to (E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one, can be effective in treating inflammation (2022).

Anticonvulsant Activity

  • Synthesis of Triazole Derivatives and Their Anticonvulsant Activity : Triazole derivatives, which are structurally related to the compound of interest, have been synthesized and evaluated for their anticonvulsant properties. The study found that some of these compounds showed promising results in this regard (Ilkay Küçükgüzel et al., 2004).

Synthesis and Evaluation Methods

  • Ultrasound-Assisted Synthesis of Novel Compounds : Innovative synthesis methods like ultrasound-assisted synthesis have been applied to similar compounds, demonstrating more efficient and rapid production with higher yields. This technique could be applicable for the synthesis of (E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (Chenjiang Liu & Jide Wang, 2010).

Safety And Hazards

Without specific information, it’s hard to provide a detailed analysis of the safety and hazards associated with this compound. However, like all chemicals, it should be handled with care to avoid exposure.


Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its structure to improve its efficacy and safety.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific information about the compound would be needed. It’s always recommended to consult with a professional chemist or researcher for detailed information.


properties

IUPAC Name

(E)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4OS/c23-18(9-8-16-7-4-10-24-16)21-11-15(12-21)22-13-17(19-20-22)14-5-2-1-3-6-14/h1-10,13,15H,11-12H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTWILWTOWWYDJ-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C=CC2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(CN1C(=O)/C=C/C2=CC=CS2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.